molecular formula C13H16ClNO3S B12109803 Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- CAS No. 1016522-30-7

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-

Cat. No.: B12109803
CAS No.: 1016522-30-7
M. Wt: 301.79 g/mol
InChI Key: LJYVNPCTDOULPP-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- is an organosulfur compound with the molecular formula C13H16ClNO3S. This compound is a derivative of benzenesulfonyl chloride, which is widely used in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be synthesized through the reaction of benzenesulfonyl chloride with 2-methyl-1-piperidinecarboxylic acid. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzenesulfonyl chloride derivatives often involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride . The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: For the formation of sulfonamides, amines are used as nucleophiles.

    Alcohols: For the formation of sulfonate esters, alcohols are used as nucleophiles.

    Water: For hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines and alcohols. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester products.

Comparison with Similar Compounds

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be compared with other benzenesulfonyl chloride derivatives such as:

    Benzenesulfonyl chloride: The parent compound, used widely in organic synthesis.

    Toluene-4-sulfonyl chloride: A similar compound with a methyl group on the benzene ring, often used as a solid reagent.

    4-Methylbenzenesulfonyl chloride: Another derivative with a methyl group, used in similar applications.

The uniqueness of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

CAS No.

1016522-30-7

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

4-(2-methylpiperidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H16ClNO3S/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,2-4,9H2,1H3

InChI Key

LJYVNPCTDOULPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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